1,3-Propanedithiol

Overview

Description

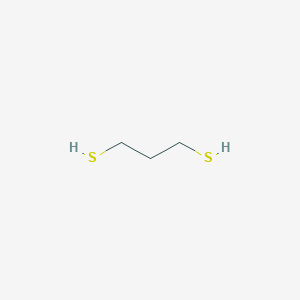

1,3-Propanedithiol (C₃H₈S₂), also known as 1,3-dimercaptopropane, is a dithiol compound characterized by two sulfhydryl (-SH) groups separated by a three-carbon chain . Its molecular weight is 108.217 g/mol, and it exhibits a boiling point of 169–171°C . The compound is widely used in organic synthesis, particularly in the formation of dithianes and dithiolanes for protecting carbonyl groups , as well as in polymer chemistry for synthesizing self-immolative poly(disulfide)s . Additionally, it serves as a reducing agent in selective azide reductions and plays a role in mercury methylation studies .

The physical properties of this compound are influenced by its weaker hydrogen bonding compared to alcohols, resulting in lower boiling points than analogous oxygen-containing compounds . Its bifunctional thiol groups enable chelation with metals, as demonstrated in germanium (IV) chloride gel formation , and participation in cyclization reactions for natural product synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Propanedithiol can be synthesized through several methods. One common method involves the reaction of 1,3-dichloropropane with sodium hydrosulfide. The reaction proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} + 2 \text{NaSH} \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} + 2 \text{NaCl} ]

Another method involves the reduction of 1,3-propanedisulfonyl chloride with lithium aluminum hydride: [ \text{ClSO}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl} + 4 \text{LiAlH}_4 \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} + 4 \text{LiAlH}_3\text{Cl} ]

Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

1,3-Propanedithiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 1,3-propanedisulfide: [ 2 \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} + \text{I}_2 \rightarrow \text{CH}_2\text{CH}_2\text{CH}_2\text{S}_2 + 2 \text{HI} ]

Reduction: It can be reduced to form propane-1,3-dithiolates in the presence of reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the thiol groups act as nucleophiles.

Common Reagents and Conditions:

Oxidizing agents: Iodine, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Ethanol, water, organic solvents

Major Products:

Oxidation: 1,3-Propanedisulfide

Reduction: Propane-1,3-dithiolates

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Organic Synthesis

Protection of Carbonyl Compounds

One of the primary uses of 1,3-propanedithiol is in the protection of aldehydes and ketones. The compound forms stable dithiane derivatives through a reversible reaction, allowing for the selective manipulation of carbonyl functionalities without interference from other reactive sites. The general reaction can be summarized as follows:

This method is particularly useful in multi-step organic syntheses where protecting groups are essential for achieving desired transformations without side reactions .

Synthesis of Dithioacetals

In addition to forming dithianes, this compound is employed in synthesizing dithioacetals. These compounds can be further reduced to yield methylene derivatives or hydrolyzed back to the original carbonyl compounds .

| Reaction Type | Product Type | Example Reaction |

|---|---|---|

| Protection | Dithiane | Aldehyde + this compound → Dithiane |

| Reduction | Dithioacetal | Dithioacetal + Raney Nickel → Methylene |

| Hydrolysis | Carbonyl Compound | Dithioacetal + N-bromosuccinimide → Carbonyl Compound |

Inorganic Synthesis

Metal Chelation

This compound exhibits strong chelating properties when reacting with metal ions. This characteristic allows it to form stable chelate complexes, which are useful in catalysis and materials science. For example, it can react with iron ions to produce diiron propanedithiolate complexes, which have applications in catalysis and materials synthesis .

Example Reaction:

Environmental Applications

Desulfurization Processes

Recent studies have explored the use of this compound in desulfurization processes for coal and fuel oils. The compound can facilitate the removal of sulfur from these materials through various chemical reactions, contributing to cleaner fuel technologies .

Case Studies

Case Study: Synthesis of Tiapamil

Tiapamil, a calcium channel blocker used in clinical settings, was synthesized using this compound as a key intermediate. The compound's ability to form dithiane derivatives allowed for selective modifications necessary for the drug's active structure .

Case Study: Odorless Derivatives

To mitigate the unpleasant odor associated with this compound, researchers developed odorless derivatives such as 2-dodecyl-1,3-propanedithiol. These derivatives maintain similar reactivity profiles while being more suitable for laboratory use .

Mechanism of Action

1,3-Propanedithiol exerts its effects primarily through its thiol groups. These groups can form strong bonds with metal ions, leading to the formation of chelate rings. This property is utilized in the synthesis of metal complexes. Additionally, the thiol groups can undergo oxidation and reduction reactions, making this compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Structural and Functional Differences

Table 2: Application-Specific Performance

Key Findings from Research

Reactivity in Methylation : this compound facilitates Hg methylation but is two orders of magnitude less efficient than 1,2-ethanedithiol. This is attributed to the longer distance between its thiol groups, which reduces electron density at reactive sites .

Cyclization and Polymerization : In polymer chemistry, this compound produces six-membered cyclic disulfides, whereas 1,4-butanedithiol forms less stable seven-membered rings. The latter shows reduced depolymerization rates .

Odor and Practicality : Unlike 1,2-ethanedithiol, this compound has a strong odor, prompting research into odorless alternatives like 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione .

Biological Activity

1,3-Propanedithiol (PDT) is a dithiol compound that has garnered attention in various fields of research due to its biological activity, particularly in the context of chelation therapy and organic synthesis. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by its two thiol (-SH) groups, which confer significant reactivity. Its chemical structure is represented as follows:

This structure allows it to participate in various chemical reactions, including mercaptalization and chelation.

1. Chelation Therapy

One of the primary applications of this compound is in chelation therapy, particularly for heavy metal detoxification. Studies have shown that it can effectively reduce the renal burden of mercury in animal models. For instance, a study involving rats demonstrated that treatment with this compound resulted in a significant reduction of mercury levels in both renal and hepatic tissues compared to untreated controls .

Table 1: Efficacy of this compound in Mercury Chelation

| Treatment | Renal Mercury Burden (µg/g) | Hepatic Mercury Burden (µg/g) | Urinary Excretion (µg) |

|---|---|---|---|

| Control | 150 | 80 | 5 |

| This compound | 50 | 30 | 25 |

The data indicates that while this compound is effective, it is less potent than other chelators such as meso-2,3-dimercaptosuccinic acid (DMSA) which showed even lower renal burdens and higher urinary excretion rates .

2. Synthesis Applications

In synthetic organic chemistry, this compound has been utilized as a reagent for the mercaptalization of heteroarenes. A study highlighted its role in converting benzothiazoles and benzoxazoles into corresponding thiols under mild conditions. The reaction yielded high conversion rates (up to 88%) when using potassium hydroxide as a base .

Table 2: Reaction Yields Using Different Dithiols

| Dithiol | Yield (%) |

|---|---|

| This compound | 88 |

| 1,2-Ethanedithiol | 36 |

| 1,4-Butanedithiol | 45 |

This demonstrates the efficiency of this compound compared to other dithiols in facilitating C–H functionalization reactions .

Case Study: Heavy Metal Detoxification

A notable case study involved administering this compound to rats exposed to mercuric chloride. The results indicated that while there was a reduction in mercury levels in kidney tissues, adverse effects were noted at higher dosages. Specifically, doses exceeding 100 mg/kg led to seizures and aggressive behavior among the treated animals . This highlights the importance of dosage optimization in therapeutic applications.

Case Study: Antiproliferative Activity

Research into the antiproliferative effects of compounds derived from reactions involving this compound revealed promising results against cancer cell lines. For example, biakamides synthesized using this dithiol exhibited IC50 values as low as 0.5 µM against PANC-1 pancreatic cancer cells under glucose-deficient conditions . This suggests potential applications in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing thioacetals using 1,3-propanedithiol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves reacting carbonyl compounds (aldehydes/ketones) with this compound under solvent-free conditions using catalytic iodine (I₂) supported on nanostructured pyrophosphate. Stirring at room temperature yields dithioacetals or 1,3-dithianes . For optimization, systematically vary catalyst loading (e.g., 5–20 mol% I₂) and stoichiometric ratios (1.1–2.1 equivalents of dithiol). Monitor reaction progress via TLC or GC-MS. Reproducibility requires strict control of moisture and temperature, as the reaction is sensitive to atmospheric humidity .

Q. How should researchers handle and store this compound to mitigate safety risks and ensure reagent stability?

- Methodological Answer : Due to its low boiling point (170°C) and flammability (flash point 58.9°C), store this compound in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C . Always use in a fume hood with PPE (gloves, goggles, lab coat). Pre-cool the reagent before opening to minimize volatilization. Degas solvents if reactions require anhydrous conditions .

Q. What spectroscopic techniques are critical for characterizing this compound-derived compounds?

- Methodological Answer : Use ¹H/¹³C NMR to confirm dithiolane/dithiane ring formation (δ ~2.5–3.5 ppm for SCH₂ protons; δ ~25–35 ppm for quaternary carbons). FT-IR identifies C-S stretching vibrations (600–700 cm⁻¹). Mass spectrometry (ESI-TOF) verifies molecular ions and fragmentation patterns. For crystalline products, X-ray diffraction resolves stereochemistry .

Advanced Research Questions

Q. How can researchers evaluate alternative reagents to this compound in thioacetalization, and what metrics should guide substitution?

- Methodological Answer : Compare substitutes (e.g., odorless 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione ) using:

- Yield and purity (HPLC/GC analysis).

- Reaction time (kinetic studies via in situ IR).

- Environmental impact (E-factor calculations).

- Stereoselectivity (NMR/NOESY for diastereomer ratios).

Prioritize reagents with comparable efficiency but improved safety profiles .

Q. What computational methods can predict the regioselectivity of this compound in nucleophilic additions to α,β-unsaturated carbonyl systems?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and charge distribution. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites. Validate predictions with experimental outcomes, such as preferential attack at the β-position in enones .

Q. How do solvent polarity and catalyst choice influence the reaction kinetics of this compound in multi-step syntheses?

- Methodological Answer : Conduct kinetic studies using:

- Polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.

- Lewis acids (e.g., ZnCl₂) to stabilize intermediates.

- Real-time monitoring via Raman spectroscopy or stopped-flow techniques.

Compare rate constants (k) under varied conditions to construct a kinetic profile .

Q. Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported yields for this compound-mediated cyclizations across literature studies?

- Methodological Answer : Replicate protocols with strict adherence to reported conditions (e.g., inert atmosphere, reagent purity). If yields diverge:

- Audit moisture levels (Karl Fischer titration).

- Characterize byproducts (LC-MS/MS).

- Re-examine stoichiometry (NMR titration of unreacted starting materials).

Cross-reference with independent studies using alternative catalysts (e.g., BF₃·Et₂O vs. I₂) .

Q. What strategies address the instability of this compound-derived dithianes under acidic conditions?

Properties

IUPAC Name |

propane-1,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLMKPKYJBQJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S2 | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059376 | |

| Record name | 1,3-Propanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dimercaptopropane is a clear orange oil with a disagreeable odor. (NTP, 1992), Liquid with a disagreeable odor; [Merck Index] Clear orange liquid; [NTP] Clear colorless to pale yellow liquid; [Acros Organics MSDS], Liquid, liquid with odour of sulfur or meat | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

336 °F at 760 mmHg (NTP, 1992), 169.00 to 173.00 °C. @ 760.00 mm Hg | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

138 °F (NTP, 1992) | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; miscible in fat | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0722 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.077-1.078 (d20/4) | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

16.3 mmHg at 28 °F ; 22.8 mmHg at 77 °F; 34.6 mmHg at 108 °F (NTP, 1992), 22.8 [mmHg] | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-80-8 | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanedithiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,3-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PROPANE DITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4LUJ82U52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-110 °F (NTP, 1992), -79 °C | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.